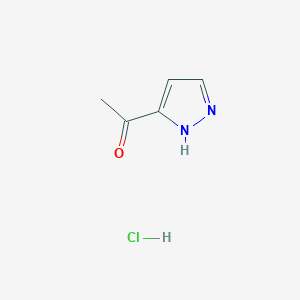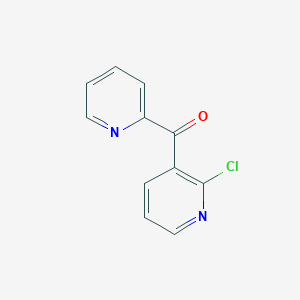
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol, also known as AMIOX, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. The compound has a unique structure that makes it a promising candidate for research in the fields of biochemistry, pharmacology, and physiology. In
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of glycosidases, which are enzymes involved in the breakdown of complex carbohydrates. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to inhibit the activity of various kinases, which are enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been shown to have antioxidant properties and has been studied for its potential use in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also some limitations to the use of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol in lab experiments. The compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be toxic at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. One area of research is the development of new synthesis methods for the compound that are more efficient and cost-effective. Another area of research is the identification of new biological activities and potential therapeutic uses for the compound. Additionally, the mechanism of action of (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is not fully understood, and further research is needed to elucidate the molecular targets of the compound. Overall, (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol is a promising compound for use in various scientific research applications, and further research is needed to fully explore its potential.
Synthesemethoden
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 5-methyl-1H-imidazole-4-carbaldehyde with diacetone-D-glucose, followed by the addition of ammonium acetate and sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol. The purity of the compound can be further enhanced by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. (2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
187867-56-7 |
|---|---|
Produktname |
(2R,3S,4R,5S)-2-(aminomethyl)-5-(5-methyl-1H-imidazol-4-yl)oxolane-3,4-diol |
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-2-(aminomethyl)-5-(4-methyl-1H-imidazol-5-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H15N3O3/c1-4-6(12-3-11-4)9-8(14)7(13)5(2-10)15-9/h3,5,7-9,13-14H,2,10H2,1H3,(H,11,12)/t5-,7-,8-,9+/m1/s1 |
InChI-Schlüssel |
KCRVLBMMRXQTDE-YYNOVJQHSA-N |
Isomerische SMILES |
CC1=C(N=CN1)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |
SMILES |
CC1=C(NC=N1)C2C(C(C(O2)CN)O)O |
Kanonische SMILES |
CC1=C(N=CN1)C2C(C(C(O2)CN)O)O |
Synonyme |
D-Ribitol, 5-amino-1,4-anhydro-5-deoxy-1-C-(5-methyl-1H-imidazol-4-yl)-, (1S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



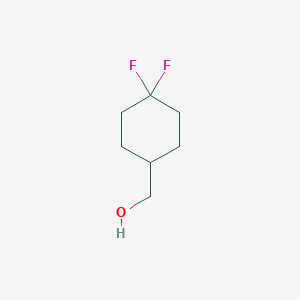
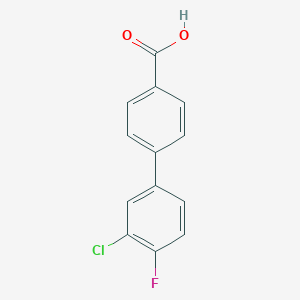
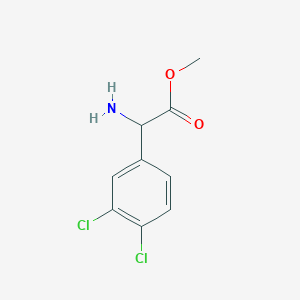
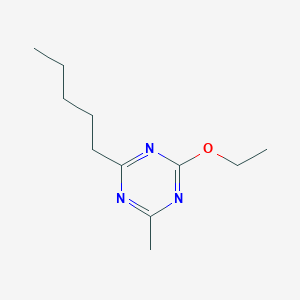
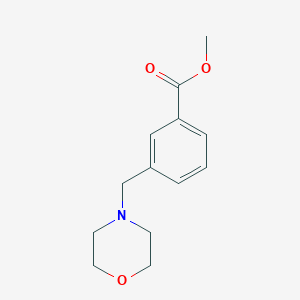
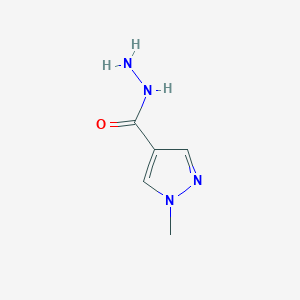

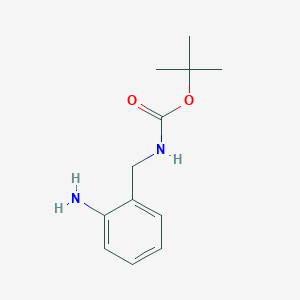
![Thiazolo[5,4-d]isothiazol-5-amine](/img/structure/B68250.png)

